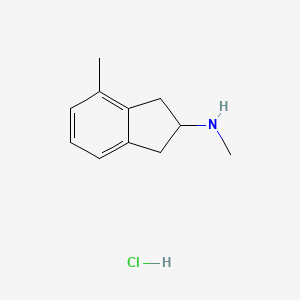

N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Description

N,4-Dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a synthetic organic compound belonging to the aminoindane class. Its molecular formula is C₁₁H₁₆ClN (calculated from C₁₁H₁₅N·HCl), with a molecular weight of 197.70 g/mol (monoisotopic mass: 197.0971) . Structurally, it features a bicyclic indene core substituted with a methyl group at the 4-position of the aromatic ring and an N-methylated amine at the 2-position of the dihydroinden moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies.

Key structural attributes include:

Properties

Molecular Formula |

C11H16ClN |

|---|---|

Molecular Weight |

197.70 g/mol |

IUPAC Name |

N,4-dimethyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |

InChI |

InChI=1S/C11H15N.ClH/c1-8-4-3-5-9-6-10(12-2)7-11(8)9;/h3-5,10,12H,6-7H2,1-2H3;1H |

InChI Key |

CJFWKCSUWROXHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CC(CC2=CC=C1)NC.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

| Step | Process Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material preparation | Commercially available 4-methylindan-1-one | Indanone precursor |

| 2 | Reduction of indanone to indanol | Sodium borohydride (NaBH4) or catalytic hydrogenation | 2,3-dihydro-1H-inden-2-ol intermediate |

| 3 | Amination via reductive amination | Ammonium salts or methylamine with reducing agents (e.g., ammonium formate with Pd/C) | Introduction of amine group at C-2 position |

| 4 | Methylation of amine nitrogen | Methyl iodide or formaldehyde with reducing agents | Formation of N-methylated amine |

| 5 | Formation of hydrochloride salt | Treatment with HCl gas or aqueous HCl | This compound |

This sequence ensures the selective functionalization of the indene ring and amine nitrogen to achieve the desired dimethylated amine hydrochloride salt.

Detailed Reaction Conditions and Notes

Reduction Step: The ketone group of 4-methylindan-1-one is reduced to the corresponding alcohol using sodium borohydride in ethanol or methanol solvent at low temperature (0–5 °C) to prevent over-reduction or side reactions.

Reductive Amination: The alcohol intermediate undergoes reductive amination using methylamine or ammonium formate in the presence of palladium on carbon catalyst under mild hydrogen atmosphere. This step introduces the amine group at the 2-position of the indene ring.

Methylation: The secondary amine formed is methylated using methyl iodide or formaldehyde with a reducing agent (e.g., sodium cyanoborohydride) to yield the N,4-dimethyl derivative. This step is critical for achieving the N-methyl substitution.

Salt Formation: The free base amine is converted to its hydrochloride salt by bubbling dry HCl gas through a solution of the amine in anhydrous ether or by adding aqueous HCl followed by crystallization. This enhances the compound’s stability and solubility for further applications.

Industrial Scale Considerations

Large-Scale Reduction: Industrial synthesis often employs catalytic hydrogenation reactors for efficient and scalable reduction of the ketone to alcohol.

Continuous Flow Amination: Continuous flow reactors are used to improve the reductive amination step, increasing throughput and reaction control.

Purification: Crystallization from suitable solvents such as ethanol or methanol is the preferred method for isolating the hydrochloride salt with high purity.

Comparative Data Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale | Notes |

|---|---|---|---|

| Starting Material | 4-methylindan-1-one (commercial) | Same | Readily available |

| Reduction Agent | Sodium borohydride | Catalytic hydrogenation (H2, Pd/C) | Catalytic methods preferred industrially |

| Amination Method | Reductive amination with ammonium formate/Pd-C | Continuous flow reductive amination | Enhanced control and yield in flow reactors |

| Methylation Agent | Methyl iodide or formaldehyde | Same or alternative methylating agents | Safety considerations for methyl iodide |

| Solvent | Ethanol or methanol | Ethanol/methanol or industrial-grade solvents | Solvent recycling considered industrially |

| Salt Formation | HCl gas or aqueous HCl | Same | Crystallization for purity |

| Purification | Recrystallization | Crystallization and filtration | Scalable purification |

Research Discoveries and Optimization Insights

Studies indicate that controlling the temperature during the reduction step is crucial to avoid over-reduction or side-product formation, which can affect yield and purity.

Reductive amination efficiency is enhanced by using palladium on carbon catalysts with ammonium formate under mild hydrogen pressure, which also minimizes by-products.

Methylation selectivity is improved by slow addition of methylating agents and monitoring reaction progress via thin-layer chromatography (TLC), ensuring complete conversion without overalkylation.

Formation of the hydrochloride salt significantly improves the compound’s solubility in polar solvents, facilitating its use in medicinal chemistry assays.

Chemical Reactions Analysis

Types of Reactions: N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and treatment of diseases.

Industry: The compound is used in the development of new materials and chemical processes, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Physicochemical and Pharmacological Comparisons

Lipophilicity (LogP)

Receptor Interactions

- NM-2-AI: Binds to monoamine transporters (e.g., dopamine, serotonin) with moderate selectivity, attributed to the N-methyl group enhancing metabolic stability .

- 5-IAI : The iodine atom at position 5 enhances serotonin transporter (SERT) inhibition, likely due to steric and electronic effects .

- Target Compound: The 4-methyl group may block cytochrome P450 oxidation, prolonging half-life compared to non-substituted analogs .

Biological Activity

N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a compound with significant potential in biological research, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves several key steps:

- Starting Materials : The process begins with 4-methylindan-1-one.

- Reduction : The ketone is reduced to 4-methylindan-1-ol using sodium borohydride (NaBH4).

- Amination : The resulting alcohol is converted to an amine through reductive amination with ammonia or an amine in the presence of sodium cyanoborohydride (NaBH3CN).

- Methylation : Finally, methyl iodide (CH3I) is used to introduce the N-methyl group.

This synthesis allows for the creation of a compound that can interact with various biological targets due to its unique structural features.

This compound acts primarily through its interaction with neurotransmitter receptors. It may function as an agonist or antagonist, influencing neurotransmission and modulating various biochemical pathways. This characteristic makes it a valuable candidate for studying neurological disorders and receptor binding studies.

Neurotransmitter Analog Studies

Research indicates that this compound can serve as a model for neurotransmitter analogs. Its structure closely resembles that of certain bioactive molecules, enabling its use in receptor binding studies. This property is crucial for understanding the pharmacodynamics of drugs targeting neurological conditions.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Neuroprotective Effects : A study indicated that derivatives of indene amines exhibited neuroprotective effects in animal models of neurodegenerative diseases. These compounds showed promise in reducing oxidative stress and inflammation .

- Anticancer Activity : Research has shown that related compounds can induce apoptosis in cancer cells by modulating cell cycle progression and inhibiting cell growth. For instance, one study reported that a similar compound exhibited an IC50 value of 225 µM against breast cancer cells .

Q & A

Q. What are the validated synthetic routes for N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, and how do reaction conditions influence regioselectivity?

A six-step synthesis starting from 2-aminoindan has been reported, achieving 49% overall yield. Key steps include Friedel-Crafts acetylation using acetyl chloride (neat conditions) to introduce ethyl groups at the 5- and 6-positions, followed by hydrogenation of N-protected intermediates. The regioselectivity of acetylation is highly dependent on solvent-free conditions and the electron-withdrawing nature of protecting groups . Optimization of reaction temperature and catalyst (e.g., AlCl₃) is critical to minimize side products.

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation of this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve stereochemistry and hydrogen-bonding networks .

- HPLC-MS : Reverse-phase chromatography with UV detection (λ = 254 nm) and ESI-MS can identify impurities (<0.1%) and confirm molecular weight (exact mass: 214.0464 Da) .

- ¹H/¹³C NMR : Key signals include the indane backbone protons (δ 2.8–3.2 ppm, multiplet) and dimethylamine protons (δ 2.3 ppm, singlet) .

Q. How can researchers safely handle this compound in laboratory settings?

While specific hazard data are limited, standard protocols for amine hydrochlorides apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .

- Neutralize waste with dilute HCl or NaOH before disposal .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in hydrogen-bonding patterns or unit-cell parameters may arise from polymorphism. Use graph-set analysis (e.g., Etter’s rules) to classify hydrogen-bond motifs and validate against Cambridge Structural Database entries. For twinned crystals, SHELXL’s TWIN/BASF commands improve refinement accuracy .

Q. How do stereochemical variations (e.g., enantiomers) impact biological activity or receptor binding?

Chiral resolution via chiral HPLC (e.g., CHIRALPAK® IA column) can separate enantiomers. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) reveal that (R)-enantiomers often exhibit higher affinity for aminergic receptors due to steric complementarity .

Q. What methodologies optimize crystallization conditions for X-ray diffraction studies?

- Solvent screening : Use high-throughput vapor diffusion with PEG/ammonium sulfate precipitants.

- Additives : 5% DMSO or glycerol improves crystal morphology.

- Temperature : Slow cooling (0.1°C/min) from saturated solutions reduces lattice defects. ORTEP-3 software aids in visualizing thermal ellipsoids and validating refinement models .

Q. How can metabolic pathways of this compound be elucidated using isotopic labeling?

Incorporate ¹³C or ²H labels at the indane ring or methylamine group. LC-HRMS/MS tracks labeled metabolites (e.g., hydroxylated or N-demethylated products) in hepatocyte incubations. Fragment ion analysis (m/z 176 → 158) confirms cleavage patterns .

Q. What computational approaches predict structure-activity relationships (SAR) for novel analogs?

- DFT calculations : Gaussian 16 optimizes geometries (B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO) with reactivity.

- QSAR modeling : Use MOE or Schrödinger to link substituent effects (e.g., 4-methyl vs. 4-ethyl) to biological potency .

Methodological Notes

- Synthetic Yield Optimization : Replace halogenated solvents with ionic liquids (e.g., [BMIM][BF₄]) to enhance Friedel-Crafts acetylation efficiency .

- Data Reproducibility : Cross-validate NMR assignments using 2D experiments (COSY, HSQC) and reference to analogous indane derivatives .

- Crystallographic Validation : Deposit refined CIF files in public databases (CCDC) to enable meta-analyses of structural trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.